

Chemical structure and properties of 7-Cyano-7-deazaguanosine.

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Compound of Interest

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7-Cyano-7-deazaguanosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (preQ₀) is a modified nucleoside that serves as a key intermediate in the biosynthesis of complex hypermodified nucleosides, including queuosine (Q) and archaeosine (G+). These modifications are found in the transfer RNA (tRNA) of most bacteria and eukaryotes, where they play crucial roles in maintaining translational fidelity and efficiency. Beyond its role as a biosynthetic precursor, **7-cyano-7-deazaguanosine** and its derivatives have garnered interest for their potential as anticancer agents and their involvement in DNA modification, highlighting their significance in both fundamental biological processes and therapeutic applications.

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of **7-Cyano-7-deazaguanosine**. It is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.

Chemical Structure and Properties



7-Cyano-7-deazaguanosine is a pyrrolopyrimidine nucleoside, an analog of guanosine where the nitrogen at position 7 is replaced by a carbon atom, and a cyano group is attached to this carbon.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 7-Cyano-7-deazaguanine (the base) and **7-Cyano-7-deazaguanosine** (the nucleoside) is presented in Table 1. Experimental data for some properties, such as melting point and pKa, are not readily available in the literature; therefore, predicted values are provided where necessary.

Property	7-Cyano-7- deazaguanine	7-Cyano-7- deazaguanosine	Source
Molecular Formula	C7H5N5O	C12H13N5O5	PubChem
Molecular Weight	175.15 g/mol	307.26 g/mol	PubChem
Predicted Water Solubility	5.91 mg/mL	-	DrugBank Online[1]
Predicted logP	-0.44	-	DrugBank Online[1]
Predicted pKa (Strongest Acidic)	0.89	-	DrugBank Online[1]
Predicted pKa (Strongest Basic)	20.93	-	DrugBank Online[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **7-Cyano-7-deazaguanosine** is limited. However, mass spectrometry fragmentation patterns for the related 2'-deoxy-**7-cyano-7-deazaguanosine** (dPreQ₀) have been reported.

Mass Spectrometry (MS/MS) of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQo):

- Parent Ion (m/z): 292.1
- Major Fragment Ions (m/z): 176.1, 159.1, 52.1[2]



Biosynthesis of 7-Cyano-7-deazaguanosine

7-Cyano-7-deazaguanosine (preQ₀) is synthesized from guanosine triphosphate (GTP) in a four-step enzymatic pathway.[3] The enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[4]



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Figure 1. Biosynthetic pathway of **7-Cyano-7-deazaguanosine** from GTP.

Enzyme Kinetics

The kinetic parameters of the enzymes involved in the biosynthesis of **7-Cyano-7-deazaguanosine** have been partially characterized. A summary of the available data is presented in Table 2.



Enzyme	Organism	Substrate	Km	kcat	Source
GTP cyclohydrolas e I (FoIE)	Nocardia sp.	GTP	6.5 μΜ	-	[5]
6- carboxytetrah ydropterin synthase (QueD)	E. coli	H₂NTP	Not reliably determined	-	[6]
7-carboxy-7- deazaguanin e synthase (QueE)	Bacillus subtilis	CPH₄	20 ± 7 μM	5.4 ± 1.2 min ⁻¹	[7]
7-cyano-7- deazaguanin e synthase (QueC)	-	CDG	-	-	-

Experimental Protocols In Vitro Enzymatic Synthesis of 7-Cyano-7deazaguanosine from GTP

This protocol describes the one-pot enzymatic synthesis of **7-Cyano-7-deazaguanosine** (preQ₀) from GTP using purified enzymes.

Materials:

- Guanosine triphosphate (GTP)
- Purified GTP cyclohydrolase I (FoIE) from E. coli
- Purified 6-carboxytetrahydropterin synthase (QueD) from E. coli
- Purified 7-carboxy-7-deazaguanine synthase (QueE) from B. subtilis



- Purified 7-cyano-7-deazaguanine synthase (QueC) from B. subtilis or S. rimosus (ToyM)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10% glycerol
- S-adenosyl-L-methionine (SAM)
- Sodium dithionite
- ATP
- Ammonium chloride (NH₄Cl)
- HPLC system with a C18 column and a photodiode array detector

Procedure:

- Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing:
 - 500 μM GTP
 - 10 μM FolE
 - 10 μM QueD
 - 10 μM QueE (reductively activated with sodium dithionite)
 - 10 μM QueC
 - 1 mM SAM
 - o 2 mM ATP
 - o 10 mM NH₄Cl
 - $\circ~$ Reaction Buffer to a final volume of 100 $\mu L.$
- Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.



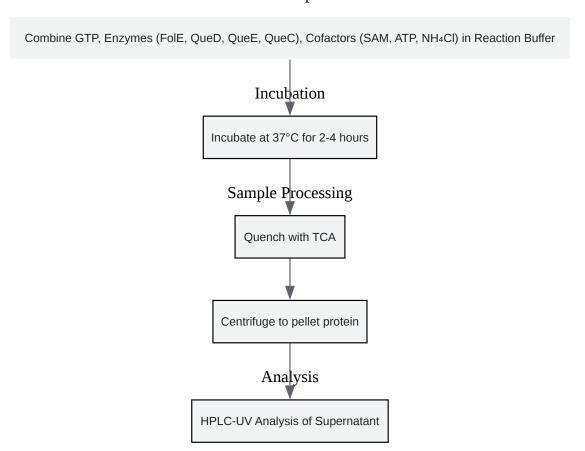




- Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) and incubating on ice for 10 minutes.
- Centrifugation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.
- · HPLC Analysis:
 - Inject the supernatant onto a C18 HPLC column.
 - Elute with a gradient of 0-30% acetonitrile in 50 mM potassium phosphate buffer (pH 6.8)
 containing 10 mM tetrabutylammonium bromide over 20 minutes.
 - Monitor the elution profile at 260 nm and 300 nm.
 - Identify the product peak corresponding to 7-Cyano-7-deazaguanosine by comparing its retention time and UV-Vis spectrum to an authentic standard.



Reaction Preparation



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Figure 2. Experimental workflow for the in vitro synthesis of **7-Cyano-7-deazaguanosine**.

Biological Activity and Potential Applications Role in tRNA Modification

The primary biological role of **7-Cyano-7-deazaguanosine** is as a precursor to queuosine and archaeosine. These modifications are critical for the proper function of tRNA, impacting codon recognition, translational speed, and accuracy.

DNA Modification



Recent studies have revealed that 7-deazaguanine derivatives, including 2'-deoxy-**7-cyano-7-deazaguanosine**, can be incorporated into bacterial DNA.[8] This modification is part of a restriction-modification system, suggesting a role in defending against foreign DNA, such as bacteriophages.[8]

Anticancer Potential

The base, 7-cyano-7-deazaguanine (preQ₀), has been reported to possess anticancer properties. However, the specific mechanism of action and the cellular signaling pathways involved remain largely uncharacterized and are an active area of research. Understanding these mechanisms could pave the way for the development of novel cancer therapeutics based on the 7-deazaguanine scaffold.

Conclusion

7-Cyano-7-deazaguanosine is a molecule of significant biological importance, acting as a central hub in the biosynthesis of essential tRNA modifications and playing a role in bacterial defense mechanisms. Its potential as an anticancer agent further underscores the need for continued research into its chemical and biological properties. This guide provides a comprehensive summary of the current knowledge on **7-Cyano-7-deazaguanosine**, offering a valuable resource for scientists and researchers working in related fields. Further investigation into its detailed physicochemical properties, the kinetics of its biosynthetic enzymes, and its mechanism of anticancer activity will undoubtedly open new avenues for both basic research and therapeutic development.

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